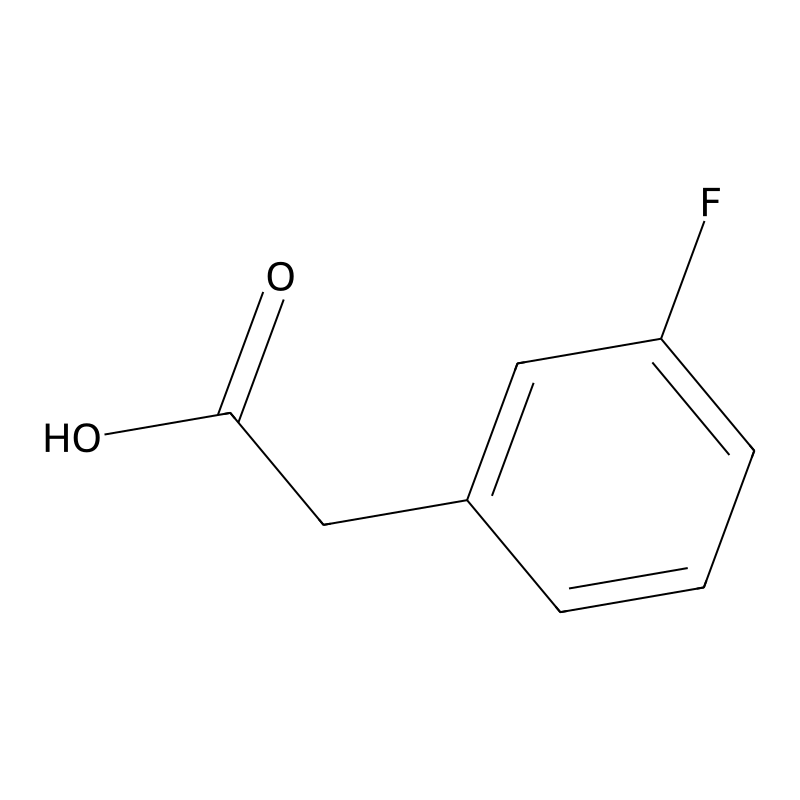3-Fluorophenylacetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Building Block for Organic Synthesis:
-Fluorophenylacetic acid serves as a valuable building block in organic synthesis, particularly for the construction of complex molecules. Studies have shown its utility in synthesizing diverse libraries of compounds, including:
- Pentaamines: These are molecules containing five amine functional groups (NH2). 3-Fluorophenylacetic acid has been employed to create libraries of pentaamines with potential applications in drug discovery [].
- Bis-heterocycles: These are molecules containing two heterocyclic rings, which are ring structures incorporating atoms other than carbon in the ring. 3-Fluorophenylacetic acid has been utilized in the synthesis of bis-heterocycle libraries, which are explored for their potential biological activities [].
Potential Applications in Medicinal Chemistry:
The presence of the fluorine atom in 3-fluorophenylacetic acid introduces unique properties that can be advantageous in drug design. These properties include:
- Enhanced lipophilicity: This refers to the increased ability of a molecule to dissolve in fats. The fluorine atom can improve the lipophilicity of 3-fluorophenylacetic acid derivatives, potentially aiding their absorption and distribution within the body [].
- Modulation of biological activity: The incorporation of fluorine can subtly alter the interaction of a molecule with biological targets, potentially leading to improved potency or selectivity in drug candidates [].
3-Fluorophenylacetic acid is a derivative of phenylacetic acid, featuring a fluorine atom at the meta position relative to the carboxylic acid group. Its structure can be represented as:
textO ||C₆H₄ - C - COOH | F
This compound has garnered attention due to its unique properties imparted by the fluorine substituent, which can enhance lipophilicity and modify biological interactions.
- Esterification: Reacting with alcohols to form esters.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide.
- Reduction: It can be reduced to form corresponding alcohols or aldehydes.
Additionally, it can undergo nucleophilic substitution reactions due to the presence of the fluorine atom, which can enhance reactivity compared to non-fluorinated analogs.
The biological activity of 3-fluorophenylacetic acid is primarily linked to its potential as a pharmaceutical intermediate. Studies indicate that compounds with similar structures exhibit anti-inflammatory and analgesic properties. The fluorine atom may enhance metabolic stability and bioavailability, making it a candidate for drug development.
Several methods exist for synthesizing 3-fluorophenylacetic acid:
- Diazotization and Hydrolysis: Starting from 3-fluoroaniline, diazotization followed by hydrolysis can yield 3-fluorophenylacetic acid. This method involves reacting 3-fluoroaniline with diazo reagents in an acidic medium, followed by hydrolysis of intermediates .
- Direct Fluorination: Fluorination of phenylacetic acid using fluorinating agents can introduce the fluorine atom at the desired position.
- Substitution Reactions: Utilizing electrophilic aromatic substitution techniques to introduce functional groups at specific positions on the aromatic ring.
3-Fluorophenylacetic acid finds applications in:
- Pharmaceuticals: As an intermediate in the synthesis of drugs that target inflammatory pathways.
- Agriculture: Potentially used in developing agrochemicals due to its biological activity.
- Material Science: Used in synthesizing polymers or materials with enhanced properties due to fluorination.
Interaction studies involving 3-fluorophenylacetic acid typically focus on its binding affinity and interactions with biological targets such as enzymes or receptors. Research indicates that the presence of fluorine can significantly alter binding interactions compared to non-fluorinated compounds, potentially leading to improved efficacy in therapeutic applications.
3-Fluorophenylacetic acid shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound | Structure | Unique Feature |
|---|---|---|
| Phenylacetic Acid | C₆H₅-CH₂-COOH | No fluorine substituent |
| 4-Fluorophenylacetic Acid | C₆H₄(F)-CH₂-COOH | Fluorine at para position |
| 2-Fluorophenylacetic Acid | C₆H₄(F)-CH₂-COOH | Fluorine at ortho position |
| 3-Chlorophenylacetic Acid | C₆H₄(Cl)-CH₂-COOH | Chlorine instead of fluorine |
Uniqueness of 3-Fluorophenylacetic Acid
The uniqueness of 3-fluorophenylacetic acid lies in its specific meta-positioned fluorine atom, which influences both its chemical reactivity and biological activity. This positioning affects how the compound interacts with biological systems and could lead to distinct pharmacological profiles compared to its analogs.
XLogP3
LogP
Melting Point
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






